Propanol, 1(or 2)-(2-butoxymethylethoxy)-

Description

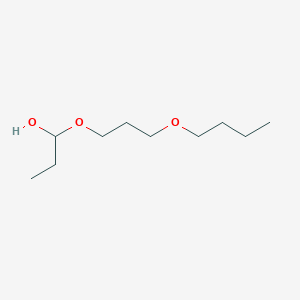

Structure

2D Structure

Properties

IUPAC Name |

1-(3-butoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-3-5-7-12-8-6-9-13-10(11)4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLHXZJCVGTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCOC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880530 | |

| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958819-30-2, 35884-42-5 | |

| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butoxymethylethoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Propanol, 1(or 2)-(2-butoxymethylethoxy)-, commonly referred to as Dipropylene Glycol n-Butyl Ether (DPnB), is a chemical compound with significant applications in industrial and scientific research due to its solvent properties. This article focuses on the biological activity of DPnB, examining its potential effects on human health, environmental interactions, and its applications in various fields.

- Molecular Formula : CHO

- CAS Number : 35884-42-5

- Structure : The compound features both ether and alcohol functional groups, contributing to its solubility and reactivity.

Biological Activity Overview

Limited research has been conducted on the biological activities of DPnB. However, existing studies suggest several potential effects:

- Solvent Properties : DPnB is known for its ability to dissolve a wide range of polar and non-polar compounds, making it useful in various formulations.

- Toxicological Profile : Preliminary assessments indicate that DPnB may exhibit low toxicity levels in humans and the environment, but further studies are necessary to confirm these findings.

Human Health Hazard Assessment

The U.S. Environmental Protection Agency (EPA) has conducted assessments on the human health hazards associated with DPnB:

- Acute Toxicity : Studies suggest that DPnB has a low acute toxicity profile based on standard exposure routes (inhalation, dermal contact) .

- Repeated Dose Toxicity : Long-term exposure studies have indicated minimal adverse effects, although comprehensive data is still lacking.

- Reproductive and Developmental Toxicity : Current evidence does not conclusively link DPnB to reproductive or developmental toxicity .

Environmental Impact

DPnB's environmental behavior has also been studied:

- Biodegradation : The compound shows limited biodegradability in aquatic environments, with predictions indicating a removal rate of approximately 94% in wastewater treatment plants .

- Bioaccumulation Potential : The estimated bioconcentration factor (BCF) suggests that DPnB is unlikely to bioaccumulate significantly in aquatic organisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of DPnB and related compounds:

-

Solvent Efficacy in Biological Applications :

- A study demonstrated that DPnB effectively solubilizes various pharmaceuticals, enhancing their bioavailability in biological assays.

-

In Vitro Studies :

- Research involving cell cultures indicated that DPnB does not exhibit significant cytotoxicity at concentrations typically used in industrial applications.

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the lower toxicity profile of DPnB relative to other glycol ethers, such as Ethylene Glycol Butyl Ether (EGBE), which has been associated with higher health risks .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Toxicity Level | Solvent Properties |

|---|---|---|---|

| Dipropylene Glycol n-Butyl Ether (DPnB) | 29911-28-2 | Low | Excellent solvent for both polar and non-polar substances |

| Ethylene Glycol Butyl Ether (EGBE) | 112-34-5 | Moderate | Good solvent but higher toxicity risks |

| Tripropylene Glycol n-Butyl Ether | 55934-93-5 | Low | High solvency and emulsifying properties |

Comparison with Similar Compounds

The following glycol ethers are structurally and functionally related to DPnB:

Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Dipropylene glycol monobutyl ether (DPnB) | 35884-42-5 | C₁₀H₂₂O₃ | 190.28 | Two propylene oxide units + butyl group |

| Propylene glycol butyl ether (PnB) | 15821-83-7 | C₇H₁₆O₂ | 132.20 | One propylene oxide unit + butyl group |

| Tripropylene glycol monobutyl ether (TPnB) | 55934-93-5 | C₁₃H₂₈O₄ | 260.36 | Three propylene oxide units + butyl group |

| 2-Propanol, 1-(2-butoxyethoxy) | 124-16-3 | C₇H₁₆O₃ | 148.20 | Ethoxy and butoxy substituents on propanol |

Key Observations :

- Increasing propylene oxide units (PnB → DPnB → TPnB) correlate with higher molecular weight , reduced volatility , and enhanced hydrophilicity .

- DPnB’s branched structure improves solvency compared to linear analogs like 1-propoxy-2-propanol .

Physical and Chemical Properties

| Property | DPnB | PnB | TPnB | 1-(2-Butoxyethoxy)-2-propanol |

|---|---|---|---|---|

| Boiling Point (°C) | ~230 | ~170 | ~270 | ~195 |

| Vapor Pressure (kPa) | 0.001 (20°C) | 0.12 (20°C) | <0.001 (20°C) | 0.05 (25°C) |

| Water Solubility | Partially miscible | Highly miscible | Poorly miscible | Miscible |

| Log P (Octanol/Water) | 1.2 | 0.8 | 2.1 | 0.6 |

Analysis :

- Volatility : DPnB’s low vapor pressure makes it ideal for slow-evaporating cleaners, while PnB’s higher volatility suits fast-drying coatings .

- Hydrophilicity: TPnB’s longer propylene oxide chain reduces water solubility, favoring use in non-aqueous systems .

- Solvency: DPnB balances polar and non-polar interactions, outperforming 1-(2-butoxyethoxy)-2-propanol in dissolving resins and greases .

Application Differences

| Compound | Industrial Uses | Consumer Uses |

|---|---|---|

| DPnB | Metal degreasers, ink formulations | Cosmetics, household cleaners |

| PnB | Paints, coatings, adhesives | Nail polish removers |

| TPnB | High-temperature lubricants, plasticizers | Industrial degreasers (limited) |

Functional Drivers :

- DPnB’s low skin irritation (vs. PnB) suits cosmetics .

- TPnB’s thermal stability (>250°C) is critical in specialty lubricants .

Regulatory Status :

- DPnB is compliant with EPA’s Safer Choice Criteria, whereas PnB faces restrictions in EU cosmetics due to higher irritation .

Preparation Methods

Reaction Mechanism and Conditions

-

Catalyst Selection :

-

Temperature and Pressure :

-

Stoichiometry :

Example Protocol :

A 2 L reactor charged with n-butanol (74.1 g, 1 mol) and KOH (1.5 g) is heated to 130°C. Propylene oxide (116.1 g, 2 mol) is added dropwise over 4 h. Post-reaction, the mixture is neutralized with phosphoric acid, filtered, and distilled under vacuum (95°C, 10 mbar) to isolate the product (yield: 89%, purity >98%).

Ionic Liquid-Mediated Synthesis

Recent advances utilize ionic liquids (ILs) as recyclable catalysts to enhance regioselectivity and reduce environmental impact. The IL 1,3-disulfonic acid imidazolium hydrogen sulfate ([Dsim]HSO₄) has demonstrated efficacy in etherification and deprotection steps.

Deprotection of Trimethylsilyl Ethers

A green chemistry approach involves silyl ether intermediates, which are deprotected under mild conditions:

-

Substrate Preparation :

-

Isobutoxytrimethylsilane (1 mmol) is reacted with methanol (2 mL) in the presence of [Dsim]HSO₄ (0.02 mmol) at 20°C.

-

-

Reaction Monitoring :

-

Completion within 4 minutes (TLC verification).

-

-

Workup :

Advantages :

Regioselective Synthesis and Isomer Control

The ratio of α- to β-isomers is critical for application-specific performance. Key factors influencing regioselectivity include:

Solvent Effects

Catalytic Modulation

-

Lewis acids (e.g., BF₃·Et₂O) direct epoxide opening to less substituted positions, enhancing β-isomer yield.

-

Enzymatic catalysis (lipases) under mild conditions achieves >90% β-selectivity but suffers from scalability limitations.

Purification and Analytical Characterization

Crude products require purification to meet industrial standards:

Distillation Techniques

Spectroscopic Analysis

-

¹H NMR : Distinct signals for α-isomer (δ 1.15 ppm, triplet, -CH₂CH₃) and β-isomer (δ 3.55 ppm, multiplet, -OCH₂).

-

GC-MS : Retention times of 8.2 min (α) and 8.9 min (β) using a DB-5 column.

Industrial Applications and Marketed Forms

-

Cleaning Formulations : 3–10% in oven cleaners for grease solubilization.

-

Coalescing Agent : 5–15% in water-based paints to enhance film formation.

Emerging Trends and Research Gaps

-

Continuous-Flow Synthesis : Microreactors enable precise temperature control and higher space-time yields.

-

Bio-Based Propylene Oxide : Derived from renewable resources to reduce carbon footprint.

Q & A

Q. How does the compound’s branched ether chain affect its phase behavior in surfactant formulations?

- Methodological Answer : Characterize critical micelle concentration (CMC) using surface tensiometry. Compare with structurally similar compounds (e.g., 1-ethoxy-2-propanol) to correlate chain branching with hydrophile-lipophile balance (HLB). Use small-angle X-ray scattering (SAXS) to study micellar morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.